molecular formula C8H11F2N3O2 B2726740 2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-41-1

2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid

Cat. No.: B2726740
CAS No.: 2247206-41-1
M. Wt: 219.192
InChI Key: QJOIMGINVCJBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoroethyl and methyl groups. One common method includes the reaction of appropriate hydrazines with 1,3-diketones to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoroethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Difluoro (fluorosulfonyl)acetic acid methyl ester
  • 2,2-Dichloro-1,1-difluoroethyl methyl ether
  • Fluorinated imidazoles and benzimidazoles

Uniqueness

2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both difluoroethyl and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2/c1-5-2-7(11-3-8(14)15)12-13(5)4-6(9)10/h2,6H,3-4H2,1H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOIMGINVCJBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)F)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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